molecular formula C21H22N6O3S2 B213984 2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B213984
M. Wt: 470.6 g/mol
InChI Key: NHSQJMDBOPMJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has shown great potential in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of 2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide has biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments include its potential use in cancer treatment and its anti-inflammatory properties. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for the study of 2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide. These include further research into its mechanism of action, its potential use in cancer treatment, and its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the potential side effects of this compound.

Synthesis Methods

The synthesis of 2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide has been achieved using various methods. One of the most common methods involves the reaction of 5-cyano-6-(3-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine with 5-(1,3,4-thiadiazol-2-yl)-2-propan-2-yl-1,3,4-thiadiazole-2-thiol in the presence of a base and a suitable solvent.

Scientific Research Applications

2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

Molecular Formula

C21H22N6O3S2

Molecular Weight

470.6 g/mol

IUPAC Name

2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C21H22N6O3S2/c1-5-15(18(29)25-21-27-26-19(32-21)11(2)3)31-20-23-16(14(10-22)17(28)24-20)12-7-6-8-13(9-12)30-4/h6-9,11,15H,5H2,1-4H3,(H,23,24,28)(H,25,27,29)

InChI Key

NHSQJMDBOPMJGM-UHFFFAOYSA-N

Isomeric SMILES

CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NC(=O)C(=C(N2)C3=CC(=CC=C3)OC)C#N

SMILES

CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NC(=O)C(=C(N2)C3=CC(=CC=C3)OC)C#N

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NC(=O)C(=C(N2)C3=CC(=CC=C3)OC)C#N

Origin of Product

United States

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